molecular formula C11H10FN3O2 B2822834 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide CAS No. 131738-14-2

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide

Cat. No.: B2822834
CAS No.: 131738-14-2
M. Wt: 235.218
InChI Key: NNRCABOYOAKUFB-UHFFFAOYSA-N
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Description

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide typically involves the reaction of 4-fluoroaniline with 3-methylisoxazole-4-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide
  • 5-amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-aminoimidazole-4-carbohydrazonamide derivatives

Uniqueness

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide is unique due to its specific structural features, such as the presence of the isoxazole ring and the fluorine-substituted phenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

5-amino-N-(4-fluorophenyl)-3-methylisoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It is hypothesized to interact with specific targets within biochemical pathways, potentially affecting signal transduction and metabolic processes.

Antiviral Activity

Research indicates that compounds structurally related to this compound have shown promising antiviral properties. For instance, derivatives have been evaluated as capsid assembly modulators for the hepatitis B virus, suggesting their potential as antiviral agents. The fluorine substituent may enhance binding affinity to viral proteins, improving therapeutic efficacy.

Anticancer Potential

A study focused on a series of fluorophenyl-isoxazole derivatives, including this compound, demonstrated significant antiproliferative activity against various cancer cell lines such as HepG2 (liver), HeLa (cervical), and MCF-7 (breast) cells. The compound was shown to induce cell cycle arrest and promote apoptosis, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
HepG26.73G2-M phase arrest
HeLaNot specifiedApoptosis induction
MCF-7Not specifiedApoptosis induction

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound has been explored for anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cultures, highlighting its immunomodulatory potential .

Case Studies

  • Anticancer Evaluation : In a recent study, this compound demonstrated a reduction in necrosis rates in Hep3B cells by four-fold compared to controls. This effect was attributed to enhanced apoptosis rates, suggesting a promising avenue for cancer therapy .
  • Antiviral Research : A derivative of this compound was tested against hepatitis B virus infection models, showing significant reductions in viral replication rates. This study underscores the importance of structural modifications in enhancing antiviral efficacy.

Properties

IUPAC Name

5-amino-N-(4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-6-9(10(13)17-15-6)11(16)14-8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRCABOYOAKUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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